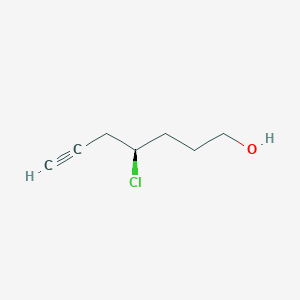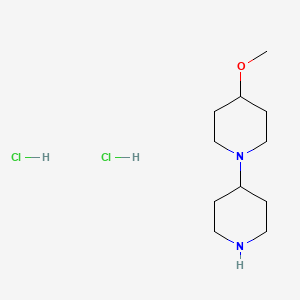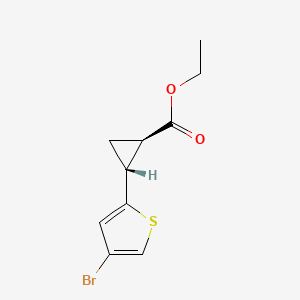
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene (DBDFMTB) is a compound belonging to the class of organofluorine compounds. It is a colorless, volatile liquid with a strong odor. DBDFMTB is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. In
Applications De Recherche Scientifique
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other organofluorine compounds. 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has also been used as a model compound to study the reactivity of organofluorine compounds.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is not well understood. However, it is believed that the difluoromethoxy group in the molecule can act as a Lewis acid, which can facilitate the formation of covalent bonds between the molecule and other substrates. The trifluoromethylthio group can also act as a Lewis base, which can facilitate the formation of hydrogen bonds between the molecule and other substrates.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene are not well understood. However, it is known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can act as a weak inhibitor of some enzymes, including cytochrome P450 enzymes. It is also known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can interact with some proteins, but the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is volatile and can easily evaporate, which can make it difficult to handle in some experiments.
Orientations Futures
Future research on 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene should focus on its biochemical and physiological effects, as well as its mechanism of action. It would also be useful to investigate the interaction between 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene and other compounds, as well as its potential applications in the pharmaceutical and medical fields. Additionally, further research should be conducted to develop more efficient and cost-effective methods of synthesis.
Propriétés
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXDUFANJMDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)







